8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol
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Overview
Description
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol is a tricyclic compound known for its significant pharmacological properties. It is commonly referred to as clozapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia . This compound is notable for its unique chemical structure, which contributes to its distinct pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol involves multiple steps. One common synthetic route starts with the formation of the dibenzo[b,e][1,4]diazepine core, followed by chlorination and subsequent introduction of the piperazine moiety . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process is optimized for high yield and purity, involving stringent control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, amines, and substituted analogs. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol involves its interaction with multiple neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors . This dual antagonism is believed to contribute to its antipsychotic effects. Additionally, the compound affects other neurotransmitter systems, including adrenergic, histaminergic, and cholinergic pathways .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: Another atypical antipsychotic with a similar tricyclic structure but different substituents.
Risperidone: A compound with a different core structure but similar pharmacological effects.
Quetiapine: Shares some structural similarities and is used for similar therapeutic purposes.
Uniqueness
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol is unique due to its specific receptor binding profile and its efficacy in treatment-resistant schizophrenia . Unlike other antipsychotics, it has a lower propensity to cause extrapyramidal side effects, making it a preferred choice for certain patient populations .
Properties
Molecular Formula |
C18H19ClN4O |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-4-ol |
InChI |
InChI=1S/C18H19ClN4O/c1-22-8-10-23(11-9-22)18-12-4-2-3-5-14(12)20-15-7-6-13(19)17(24)16(15)21-18/h2-7,20,24H,8-11H2,1H3 |
InChI Key |
YUFIEOIPFQOEAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3O)Cl)NC4=CC=CC=C42 |
Origin of Product |
United States |
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